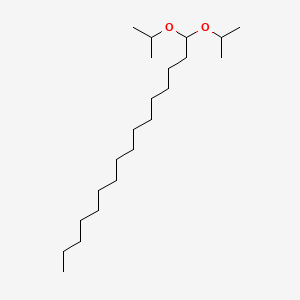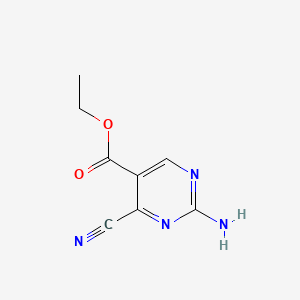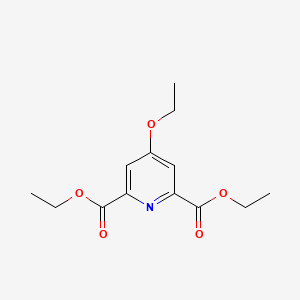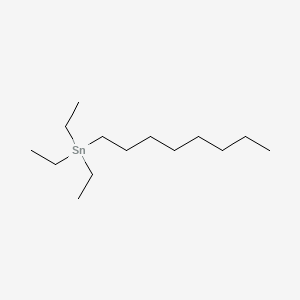
Triethyl(octyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(octyl)stannane is an organotin compound that has been used in various scientific research applications. It is a colorless liquid with a molecular weight of 405.15 g/mol and a boiling point of 240°C. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of triethyl(octyl)stannane is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can react with electrophiles such as carbonyl compounds to form adducts. It has also been shown to catalyze various reactions such as the aldol reaction and the Michael addition.
Biochemical and Physiological Effects
Triethyl(octyl)stannane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit some toxic effects. It has been shown to be cytotoxic to various cell lines and can induce apoptosis. It has also been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using triethyl(octyl)stannane in lab experiments is its high reactivity. It can react with various electrophiles to form adducts. It can also catalyze various reactions, making it a useful reagent in organic synthesis. However, one of the limitations of using this compound is its toxicity. It can be cytotoxic to various cell lines, making it difficult to use in certain experiments.
Future Directions
There are various future directions for research on triethyl(octyl)stannane. One of the areas that require further research is its mechanism of action. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its role in various reactions. Another area that requires further research is its toxicity. The toxic effects of this compound on various cell lines need to be studied in detail to determine its safety for use in various experiments. Finally, more research is needed to explore the potential applications of triethyl(octyl)stannane in various fields such as medicine and agriculture.
Conclusion
Triethyl(octyl)stannane is a useful reagent in organic synthesis and has been used in various scientific research applications. Its synthesis method has been studied in detail, and its mechanism of action is believed to involve nucleophilic reactions. It exhibits some toxic effects and has advantages and limitations for lab experiments. Further research is needed to explore its potential applications and toxicity.
Synthesis Methods
Triethyl(octyl)stannane can be synthesized using different methods. One of the commonly used methods is the reaction of octylmagnesium bromide with triethyltin chloride. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran, and the product is obtained after purification using column chromatography. Another method involves the reaction of octyl lithium with triethyltin chloride in the presence of a catalyst such as copper iodide. The yield of the product using these methods is typically around 70-80%.
Scientific Research Applications
Triethyl(octyl)stannane has been used in various scientific research applications. One of the major applications is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds such as alkenes, alkynes, and ketones. It has also been used in the synthesis of various natural products such as steroids and terpenes.
properties
IUPAC Name |
triethyl(octyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRLNAOLZWXZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



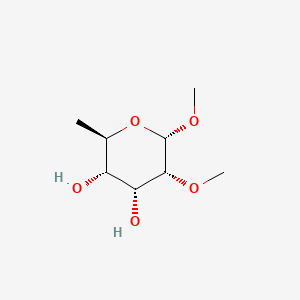
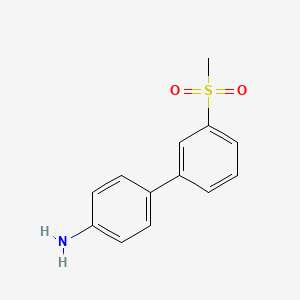
![Bis[bis(p-chlorophenyl)phosphinothioylthio]zinc](/img/structure/B579514.png)

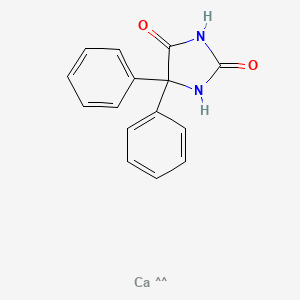
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
